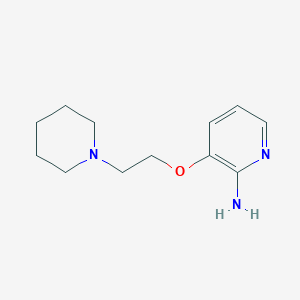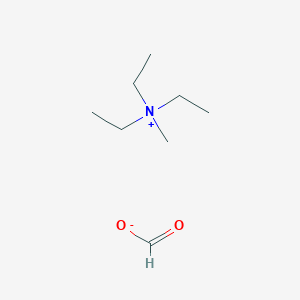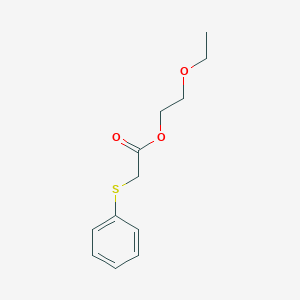![molecular formula C30H34N4O4 B14266129 N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] CAS No. 183478-41-3](/img/structure/B14266129.png)
N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] is a complex organic compound characterized by its unique structure, which includes a 1,2-phenylene core linked to two ethanediamide groups, each further connected to a 4-phenylbutyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable dihalogen precursor reacts with a nucleophile under controlled conditions. For instance, the preparation of similar compounds has been reported by double nucleophilic substitution of a dihalogen precursor with sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
科学的研究の応用
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism by which N1,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. For instance, the compound may act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems .
類似化合物との比較
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
N,N’-Bis(salicylidene)-1,2-phenylenediamine: A chelating agent for metal ions.
N,N’-[1,2-Phenylenebis(nitrilomethylylidene-2,1-phenylene)]bis(4-methylbenzenesulfonamide): Used in the synthesis of bioactive compounds.
Uniqueness
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] is unique due to its specific structure, which combines a 1,2-phenylene core with ethanediamide and phenylbutyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
| 183478-41-3 | |
分子式 |
C30H34N4O4 |
分子量 |
514.6 g/mol |
IUPAC名 |
N'-[2-[[2-oxo-2-(4-phenylbutylamino)acetyl]amino]phenyl]-N-(4-phenylbutyl)oxamide |
InChI |
InChI=1S/C30H34N4O4/c35-27(31-21-11-9-17-23-13-3-1-4-14-23)29(37)33-25-19-7-8-20-26(25)34-30(38)28(36)32-22-12-10-18-24-15-5-2-6-16-24/h1-8,13-16,19-20H,9-12,17-18,21-22H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
InChIキー |
DDGQMTNSHMLVQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=O)NC2=CC=CC=C2NC(=O)C(=O)NCCCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)


![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/no-structure.png)

![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)


![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
